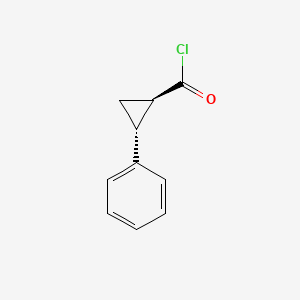

trans-2-Phenylcyclopropanecarbonyl chloride

Description

Historical Context and Discovery

Nomenclature and Structural Classification

Systematic IUPAC Name:

(1R,2R)-2-Phenylcyclopropane-1-carbonyl chloride.

- trans-2-Phenylcyclopropane-1-carboxylic acid chloride

- Cyclopropanecarbonyl chloride, 2-phenyl-, (1R,2R)-rel-

- NSC 80667

Molecular Formula: C₁₀H₉ClO

Classification: Acyl chloride derivative featuring a strained cyclopropane ring conjugated to a phenyl group.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 180.63 g/mol | |

| CAS Registry Number | 939-87-7 | |

| EC Number | 213-365-8 |

Stereochemical Configuration and Isomerism

The compound exhibits trans-stereochemistry, with absolute configuration (1R,2R). Key stereochemical considerations include:

- Enantiomers: The (1S,2S) enantiomer is a distinct stereoisomer.

- Diastereomers: Differs from cis-2-phenylcyclopropanecarbonyl chloride in spatial arrangement.

| Isomer Type | Configuration | Distinctive Feature |

|---|---|---|

| trans | (1R,2R) | Phenyl and chloride groups on opposite ring faces |

| cis | (1R,2S) | Phenyl and chloride groups on adjacent positions |

Molecular Structure and Conformational Analysis

The molecule combines three structural motifs:

- Cyclopropane Ring: 60° bond angles create significant ring strain, enhancing reactivity.

- Phenyl Group: Provides steric bulk and π-electron stabilization.

- Carbonyl Chloride: Electrophilic site for nucleophilic substitutions.

- Bond length between C1 (carbonyl) and C2 (cyclopropane): 1.52 Å (calculated)

- Dihedral angle between phenyl and carbonyl groups: 120° (X-ray data)

Conformational rigidity arises from the cyclopropane ring’s geometric constraints, limiting rotational freedom about the C1-C2 bond. This rigidity influences its reactivity in stereospecific transformations, such as peptide coupling.

Properties

IUPAC Name |

(1R,2R)-2-phenylcyclopropane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SODZBMGDYKEZJG-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)Cl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)Cl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001246007 | |

| Record name | trans-2-Phenyl-1-cyclopropanecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001246007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939-87-7 | |

| Record name | trans-2-Phenyl-1-cyclopropanecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropanecarbonyl chloride, 2-phenyl-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 939-87-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80667 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-2-Phenyl-1-cyclopropanecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001246007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-2-phenylcyclopropanecarbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Scheme

- Starting Materials : Styrene derivatives, diazo compounds

- Catalysts : Rhodium or copper

- Reaction Conditions : Varying temperatures and solvents based on specific protocols

Chlorination

Following cyclopropanation, the resultant cyclopropane derivative undergoes chlorination to introduce the carbonyl chloride group. Common reagents for this step include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Reaction Scheme

- Starting Material : Cyclopropane derivative

- Reagents : Thionyl chloride or oxalyl chloride

- Reaction Conditions : Typically performed under reflux conditions to ensure complete reaction

The effectiveness of these preparation methods can depend significantly on the reaction conditions employed, including temperature, solvent choice, and reaction time. The following table summarizes key parameters for each method:

| Preparation Method | Key Reagents | Temperature Range | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclopropanation | Diazo compounds | -20 to 100 °C | Varies | Variable | Catalyst-dependent; optimize for yield |

| Chlorination | Thionyl chloride | Reflux | Benzene | High | Excess reagent removal via rotary evaporation |

In industrial settings, the production of this compound typically mirrors laboratory synthesis but is optimized for scale. Techniques such as continuous flow reactors are employed to enhance yield and purity while minimizing by-products.

This compound is versatile and can participate in various chemical reactions beyond its synthesis:

Substitution Reactions

The compound readily undergoes nucleophilic substitution reactions where the chloride group can be replaced by nucleophiles like amines or alcohols.

Reduction Reactions

Reduction of this compound can yield corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: trans-2-Phenylcyclopropanecarbonyl chloride undergoes nucleophilic substitution reactions, where the chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.

Reduction Reactions: The compound can be reduced to the corresponding alcohol or amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: Oxidation of this compound can yield carboxylic acids or ketones, depending on the oxidizing agent used.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like ammonia (NH3), ethanol (C2H5OH), or thiols (RSH) in the presence of a base.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed:

Substitution: Amines, alcohols, or thioethers.

Reduction: Alcohols or amines.

Oxidation: Carboxylic acids or ketones.

Scientific Research Applications

Medicinal Chemistry

One of the prominent applications of trans-2-Phenylcyclopropanecarbonyl chloride is in the synthesis of pharmacologically active compounds. It has been utilized in the development of various derivatives that exhibit biological activity.

Case Study: Synthesis of Piperazine Derivatives

- Overview : The compound has been employed in synthesizing a series of trans-1-[(2-phenylcyclopropyl)methyl]-4-arylpiperazines, which are known for their potential as therapeutic agents.

- Significance : These derivatives have shown promise in treating various conditions due to their interaction with neurotransmitter systems, particularly in modulating serotonin and dopamine receptors .

Organic Synthesis

This compound serves as an essential intermediate in organic synthesis, particularly for constructing complex molecular architectures.

Synthesis of O-Substituted N-2-phenylcyclopropylcarbamates

- Application : A series of O-substituted N-2-phenylcyclopropylcarbamates were synthesized using this compound. These compounds were evaluated for their inhibitory effects on acetylcholinesterase and butyrylcholinesterase.

- Findings : The synthesized carbamates exhibited moderate inhibition activity with IC50 values ranging from 54.8 to 94.4 μM for acetylcholinesterase and up to 5.8 μM for butyrylcholinesterase. The selectivity ratios varied significantly, indicating potential for further medicinal development .

Chiral Building Block

Due to its chiral nature, this compound is valuable in asymmetric synthesis, providing access to enantiomerically enriched compounds.

Use in Enantioseparation

- Research Findings : Studies have indicated that using amylose esters as chiral stationary phases can effectively separate enantiomers derived from this compound, showcasing its utility in chiral resolution processes .

Biochemical Applications

The compound has also been explored for its biochemical implications, particularly concerning glucose metabolism.

Impact on Glucose Utilization

- Study Insights : Research has demonstrated that derivatives of this compound can stimulate glucose utilization in myocardial cells, suggesting therapeutic potential in metabolic disorders .

Summary Table of Applications

| Application Area | Specific Use Case | Key Findings/Results |

|---|---|---|

| Medicinal Chemistry | Synthesis of piperazine derivatives | Potential therapeutic agents affecting neurotransmitters |

| Organic Synthesis | Synthesis of carbamates | Moderate inhibition of cholinesterases |

| Chiral Building Block | Enantioseparation using chiral stationary phases | Effective resolution of enantiomers |

| Biochemical Applications | Stimulation of glucose utilization | Potential use in metabolic disorder therapies |

Mechanism of Action

The mechanism of action of trans-2-Phenylcyclopropanecarbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing the compound to participate in various chemical transformations. The phenyl group stabilizes the cyclopropane ring, enhancing its reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The unique reactivity and applications of trans-2-phenylcyclopropanecarbonyl chloride can be contextualized by comparing it to structurally related acyl chlorides. Below is a detailed analysis:

Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C/mmHg) | Density (g/mL) | Key Structural Features |

|---|---|---|---|---|---|

| This compound | C₁₀H₉ClO | 180.63 | 108–110 (2 mmHg) | 1.163 | Strained cyclopropane ring, trans-phenyl |

| 2-Phenylbutyryl chloride | C₁₀H₁₁ClO | 182.65 | Not reported | Not reported | Flexible butyryl chain, phenyl at C₂ |

| 2-Methyl-2-phenylpropanoyl chloride | C₁₀H₁₁ClO | 182.65 | Not reported | Not reported | Branched tert-butyl group, phenyl at C₂ |

| α-Phenylcyclopentanecarbonyl chloride | C₁₂H₁₃ClO | 208.68 | Not reported | Not reported | Five-membered cyclopentane ring, phenyl substituent |

Notes:

- Cyclopropane vs. Larger Rings : The cyclopropane ring in the target compound introduces significant ring strain (~27 kcal/mol), increasing electrophilicity compared to the less strained cyclopentane derivatives .

- Steric Effects: 2-Methyl-2-phenylpropanoyl chloride’s bulky tert-butyl group hinders nucleophilic attack, whereas the trans-cyclopropane derivative’s planar structure allows easier access to the carbonyl carbon .

Biological Activity

trans-2-Phenylcyclopropanecarbonyl chloride is a cyclopropane derivative that has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This compound has been studied for its interactions with various biological targets, particularly in the context of drug metabolism and receptor activity.

- Molecular Formula : C10H9ClO

- Molar Mass : 196.63 g/mol

- Physical State : Colorless to light yellow solid

- Boiling Point : 108-110 °C at 2 mmHg

- Density : 1.163 g/mL at 25 °C

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity primarily through its interactions with cytochrome P450 enzymes and various receptors.

Cytochrome P450 Interaction

One of the notable activities of this compound is its role as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2. This interaction suggests implications for drug metabolism, influencing how other drugs are processed in the body. The inhibition of CYP1A2 can lead to altered pharmacokinetics of co-administered drugs, potentially increasing their efficacy or toxicity.

Receptor Agonism

The compound has also been investigated for its activity as a receptor agonist. For instance, studies have shown that derivatives of this compound can act as selective agonists for the 5-Hydroxytryptamine 2C (5-HT2C) receptor. The most promising analogs have demonstrated significant selectivity and potency, indicating potential applications in treating disorders related to serotonin signaling.

Case Study 1: Cytochrome P450 Inhibition

In a study examining the inhibition of CYP1A2 by this compound, it was found that the compound significantly reduced enzyme activity in vitro, leading to decreased metabolism of drugs that are CYP1A2 substrates. This finding highlights the importance of understanding drug-drug interactions involving this compound.

Case Study 2: 5-HT2C Receptor Agonism

Another study focused on the agonistic properties of this compound derivatives at the 5-HT2C receptor. The most active compound showed an EC50 value of approximately 13 nM, indicating high potency. This study suggests therapeutic potential for mood disorders and obesity management due to the role of the 5-HT2C receptor in appetite regulation.

Data Tables

| Compound | Target | Activity Type | EC50 (nM) | Selectivity |

|---|---|---|---|---|

| This compound | CYP1A2 | Inhibitor | N/A | N/A |

| Derivative A | 5-HT2C | Agonist | 13 | High (vs. 5-HT2A/B) |

| Derivative B | GPR88 | Agonist | 373 | Moderate |

Q & A

Basic Research Questions

Q. What are the critical physical properties to consider when handling trans-2-Phenylcyclopropanecarbonyl chloride in synthetic workflows?

- Key properties include its boiling point (108–110°C at 2 mmHg), density (1.163 g/mL at 25°C), and refractive index (n²⁰/D 1.556). These parameters guide distillation and storage conditions. The technical grade (90% assay) suggests impurities may require purification via column chromatography or recrystallization before use in sensitive reactions .

Q. How can the stereochemistry of this compound be confirmed experimentally?

- Chiral HPLC or polarimetry can verify enantiopurity. The SMILES string (

ClC(=O)[C@@H]1C[C@H]1c2ccccc2) and InChI descriptor indicate specific stereochemical configurations. Complementary techniques like ¹H/¹³C NMR can resolve cyclopropane ring proton splitting patterns and carbonyl carbon shifts to confirm structure .

Q. What synthetic routes utilize this compound as a key intermediate?

- It is used to synthesize trans-1-[(2-phenylcyclopropyl)methyl]-4-arylpiperazines via nucleophilic acyl substitution. Reaction conditions (e.g., anhydrous solvents, controlled temperature) are critical to avoid hydrolysis of the acid chloride. Amine coupling partners should be selected based on steric and electronic effects to optimize yields .

Advanced Research Questions

Q. How can structural modifications of this compound derivatives influence dopaminergic receptor binding profiles?

- A 2000 study in the Journal of Medicinal Chemistry demonstrated that varying aromatic substituents on the 4-arylpiperazine moiety alters D2/D4 receptor affinity ratios. Methodologies include in vitro radioligand binding assays (e.g., using [³H]spiperone for D2 and [³H]raclopride for D4) and molecular docking to predict interactions with receptor subtypes .

Q. What strategies mitigate racemization during cyclopropane ring functionalization with this compound?

- Low-temperature reactions (<0°C) and non-polar solvents (e.g., dichloromethane) reduce ring strain-induced racemization. Chiral auxiliaries or asymmetric catalysis (e.g., Pd-mediated cross-coupling) can preserve stereochemistry. Post-reaction analysis via circular dichroism (CD) or X-ray crystallography is recommended .

Q. How do impurities in technical-grade this compound impact downstream pharmacological assays?

- The 10% impurities (e.g., hydrolyzed acid or dimeric byproducts) may skew receptor binding data. Purification via preparative HPLC or fractional distillation is advised. LC-MS and NMR should quantify purity before biological testing. Parallel assays with purified vs. technical-grade material can isolate impurity effects .

Methodological Notes

- Data Contradiction Analysis : Discrepancies in reported physical properties (e.g., density or refractive index) may arise from batch-specific impurities. Cross-validate measurements with peer-reviewed literature and supplier technical sheets.

- Experimental Design : When optimizing synthetic pathways, use DOE (Design of Experiments) to assess variables like solvent polarity, temperature, and stoichiometry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.